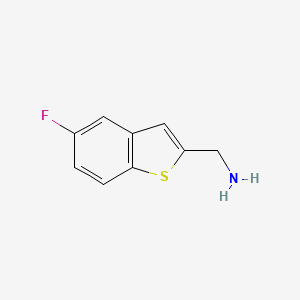

(5-Fluoro-1-benzothiophen-2-yl)methanamine

Description

Contextualizing Benzothiophene (B83047) Derivatives in Contemporary Chemical Research

Benzothiophene, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, and its derivatives represent a "privileged structure" in drug discovery. researchgate.netnih.gov This designation is attributed to their ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govbenthamdirect.com The structural similarity of the benzothiophene core to naturally occurring molecules, such as tryptophan, allows these derivatives to be recognized by and interact with various enzymes and receptors within the body.

The versatility of the benzothiophene scaffold has led to the development of numerous compounds with diverse therapeutic applications. researchgate.netnih.gov Researchers have successfully synthesized benzothiophene derivatives exhibiting anti-cancer, anti-microbial, anti-inflammatory, anti-diabetic, and anti-convulsant properties, among others. researchgate.netnih.govbenthamdirect.com This wide range of biological activities has cemented the importance of benzothiophene-based compounds in medicinal chemistry and continues to drive research into novel derivatives with enhanced potency and selectivity. nih.gov The development of various synthetic methodologies, including cyclization techniques and transition metal-catalyzed reactions, has further expanded the accessibility and diversity of these compounds. nih.gov

Rationale for Focused Research on the (5-Fluoro-1-benzothiophen-2-yl)methanamine Scaffold

The specific academic interest in this compound stems from its role as a key intermediate in the synthesis of targeted therapeutic agents, particularly inhibitors of the enzyme Lysyl Oxidase-Like 2 (LOXL2). LOXL2 plays a critical role in the cross-linking of collagen and elastin, essential components of the extracellular matrix. i.moscow Aberrant LOXL2 activity has been implicated in the progression of various fibrotic diseases and in promoting tumor growth and metastasis. i.moscow Consequently, the development of LOXL2 inhibitors is a significant area of contemporary pharmaceutical research.

The this compound scaffold provides a crucial fragment for the construction of these potent LOXL2 inhibitors. Its structural features, including the benzothiophene core and the reactive primary amine, allow for its incorporation into larger, more complex molecules designed to bind to the active site of the LOXL2 enzyme. A notable example of its application is found in a patent for novel LOXL2 inhibitors, where this compound hydrochloride is explicitly mentioned as a reactant in the synthesis of these potential therapeutics.

Furthermore, the presence of a fluorine atom at the 5-position of the benzothiophene ring is a deliberate and strategic chemical modification. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorination can improve metabolic stability by blocking sites susceptible to metabolism, increase binding affinity to the target protein, and favorably alter physicochemical properties such as lipophilicity, which can in turn improve a drug's absorption and distribution in the body.

Structure

3D Structure

Properties

Molecular Formula |

C9H8FNS |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(5-fluoro-1-benzothiophen-2-yl)methanamine |

InChI |

InChI=1S/C9H8FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 |

InChI Key |

VAFHNDAQEIJQSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(S2)CN |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 5 Fluoro 1 Benzothiophen 2 Yl Methanamine

Established Synthetic Pathways to (5-Fluoro-1-benzothiophen-2-yl)methanamine

The construction of this compound can be approached through several established synthetic strategies, primarily involving the formation of the benzothiophene (B83047) core, followed by functionalization at the 2-position to introduce the aminomethyl group.

Strategies for Fluorine Introduction at the 5-Position of the Benzothiophene Ring

The introduction of a fluorine atom at the 5-position of the benzothiophene ring is a critical step in the synthesis of the target molecule. This is often achieved by starting with a pre-fluorinated precursor. A common strategy involves the use of fluorinated aromatic compounds that can be cyclized to form the benzothiophene ring system. For instance, electrophilic cyclization reactions are a powerful tool for the synthesis of benzothiophene derivatives. ias.ac.in

Another approach involves the direct fluorination of the benzothiophene scaffold. While challenging due to the potential for multiple side reactions and the need for regioselective control, modern fluorinating agents like Selectfluor® can be employed under carefully controlled conditions to introduce fluorine at specific positions on the aromatic ring. nih.gov The reactivity of the benzothiophene ring towards electrophilic substitution dictates the position of fluorination.

Amination Procedures for Methanamine Moiety Formation

Several reliable methods exist for the introduction of the methanamine moiety at the 2-position of the 5-fluoro-1-benzothiophene core. These procedures often start from a precursor with a functional group at the 2-position that is readily converted to an aminomethyl group.

Reduction of a Nitrile Precursor: A highly effective and widely used method is the reduction of 5-fluoro-1-benzothiophene-2-carbonitrile. Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH4), are capable of reducing the nitrile group directly to a primary amine. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The work-up procedure is crucial to neutralize the reactive aluminum species and isolate the amine product, often involving a sequential addition of water and a sodium hydroxide (B78521) solution (Fieser workup). harvard.edu

Gabriel Synthesis: The Gabriel synthesis offers a classic and robust method for the preparation of primary amines from primary alkyl halides. wikipedia.org This pathway would involve the initial synthesis of a 2-(halomethyl)-5-fluoro-1-benzothiophene intermediate, such as the bromo- or chloro-derivative. This intermediate is then reacted with potassium phthalimide (B116566) to form an N-alkylphthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure), liberates the desired primary amine. thermofisher.com This method is advantageous as it prevents the over-alkylation that can occur with direct amination using ammonia (B1221849). masterorganicchemistry.com

Reductive Amination of an Aldehyde: Another viable route is the reductive amination of 5-fluoro-1-benzothiophene-2-carboxaldehyde. nih.gov This one-pot reaction involves the condensation of the aldehyde with an ammonia source (such as aqueous ammonia or an ammonium (B1175870) salt) to form an intermediate imine, which is then reduced in situ to the primary amine. nih.gov A variety of reducing agents can be employed, including sodium borohydride (B1222165) and its derivatives, or catalytic hydrogenation. acs.orggctlc.org The choice of reducing agent and reaction conditions is critical to ensure the selective reduction of the imine without affecting the aldehyde starting material. acs.org

Optimization of Reaction Parameters for this compound Synthesis

The efficiency, yield, and purity of the synthesized this compound are highly dependent on the careful control and optimization of various reaction parameters.

Influence of Temperature and Solvent Selection on Yield and Purity

The choice of solvent and reaction temperature plays a pivotal role in the outcome of the synthetic steps. For instance, in the LiAlH4 reduction of the nitrile precursor, anhydrous ethereal solvents are essential due to the high reactivity of the hydride reagent with protic solvents. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating to ensure complete conversion while minimizing side reactions.

In the Gabriel synthesis, the alkylation step with potassium phthalimide is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the SN2 reaction. The temperature for this step can be optimized to achieve a reasonable reaction rate without promoting decomposition of the starting materials or products.

For reductive amination, the choice of solvent can influence both the imine formation and the subsequent reduction. The temperature needs to be controlled to balance the rate of these two steps and to minimize potential side reactions such as self-condensation of the aldehyde.

Control of Reaction Time and Purity Enhancement Strategies

Purification of the final product is a critical step. For primary amines, purification can be challenging due to their basic nature. A common strategy involves converting the amine into its hydrochloride salt by treatment with hydrochloric acid. The salt is often a crystalline solid that can be easily purified by recrystallization. The free amine can then be liberated by treatment with a base. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, can also be employed for purification, although care must be taken to avoid decomposition of the amine on the acidic silica.

Below is a table summarizing the potential influence of key parameters on the synthesis of this compound via the nitrile reduction pathway.

| Parameter | Effect on Yield | Effect on Purity | Considerations |

| Temperature | Higher temperatures can increase reaction rate but may lead to decomposition and lower yields. | Can lead to the formation of side products at elevated temperatures. | Careful control is necessary, often starting at low temperatures. |

| Solvent | Anhydrous ethereal solvents (THF, diethyl ether) are essential for LiAlH4 stability and reactivity. | Use of protic solvents will quench the reagent and introduce impurities. | Strict anhydrous conditions must be maintained. |

| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can result in byproduct formation. | Can be optimized by monitoring the reaction progress (e.g., by TLC). | Important to quench the reaction once the starting material is consumed. |

| Work-up Procedure | Proper quenching and extraction are critical for maximizing the isolated yield. | Improper work-up can lead to the formation of emulsions and contamination with aluminum salts. | The Fieser workup is a standard and effective method. harvard.edu |

Exploration of Novel Synthetic Approaches and Precursors to this compound

While the established pathways provide reliable routes to the target compound, the exploration of novel synthetic methodologies is an active area of research in organic chemistry. Modern synthetic methods could offer advantages in terms of efficiency, atom economy, and environmental impact.

One area of exploration is the development of new catalysts for the direct amination of benzothiophene derivatives. Transition-metal-catalyzed C-H amination reactions could potentially allow for the direct introduction of an amino group or a protected amino group at the 2-position of the 5-fluoro-1-benzothiophene core, thus shortening the synthetic sequence. organic-chemistry.org

The continuous development of new synthetic methods for the construction and functionalization of heterocyclic compounds like benzothiophene will undoubtedly lead to more innovative and efficient syntheses of this compound and its derivatives in the future. malayajournal.orgrsc.org

Catalytic Methods in the Synthesis of this compound Analogues

The synthesis of this compound and its analogues can be approached through various catalytic strategies that are prevalent in modern organic synthesis. While specific catalytic routes for the direct synthesis of this particular compound are not extensively documented in publicly available literature, established catalytic methodologies for the functionalization of benzothiophene rings and for the introduction of aminomethyl groups onto aromatic systems provide a strong foundation for the development of synthetic pathways. These methods primarily include the catalytic functionalization of the benzothiophene core, which can then be elaborated to the desired aminomethyl side chain, or the direct introduction of the aminomethyl group through catalytic amination or reductive amination protocols.

Transition metal-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex heterocyclic molecules like benzothiophene derivatives. nih.gov Catalytic approaches are often favored due to their efficiency, selectivity, and ability to proceed under milder reaction conditions compared to classical methods.

One of the key challenges in the synthesis of substituted benzothiophenes is achieving regioselectivity, particularly at the C2 and C3 positions. The C2 position of the benzothiophene ring is generally more acidic, which can be exploited in certain catalytic C-H functionalization reactions. hw.ac.uk The development of catalytic methods that can selectively introduce a precursor to the aminomethyl group at the 2-position is therefore of significant interest.

A plausible and widely utilized catalytic approach for the synthesis of primary amines is the reductive amination of a corresponding aldehyde. This method involves the reaction of an aldehyde with ammonia in the presence of a reducing agent and a catalyst. For the synthesis of this compound analogues, this would entail the catalytic reductive amination of a 5-substituted-1-benzothiophene-2-carbaldehyde. Various transition metal catalysts, particularly those based on nickel, have proven to be effective for this transformation, offering a direct and atom-economical route to primary amines from readily available carbonyl compounds. organic-chemistry.org

The following table summarizes representative catalytic systems employed in the reductive amination of aldehydes to primary amines, which could be adapted for the synthesis of benzothiophene-2-methanamine analogues.

| Catalyst | Substrate Scope | Amine Source | Reducing Agent | Key Findings | Reference |

|---|---|---|---|---|---|

| Nickel Nanoparticles on Silica | Benzylic, heterocyclic, and aliphatic aldehydes | Ammonia | Molecular Hydrogen (H₂) | Stable and reusable catalyst enabling the synthesis of a diverse range of primary amines. | organic-chemistry.org |

| Cobalt-based Composites | Aromatic aldehydes | Various primary amines and ammonia | Molecular Hydrogen (H₂) | Quantitative yields of the target amine can be achieved under optimized conditions. | nih.govnih.gov |

| Au/TiO₂ | Aromatic and aliphatic aldehydes and ketones | Various amines | Formic Acid | Recyclable catalyst effective for the synthesis of secondary and tertiary amines. | scispace.com |

Another viable catalytic strategy involves the amination of a suitable precursor, such as a 2-(halomethyl)benzothiophene derivative. Transition metal-catalyzed amination reactions, particularly those employing palladium or nickel catalysts, are well-established for the formation of C-N bonds. These reactions typically involve the cross-coupling of an organic halide with an amine source. While direct amination with ammonia can be challenging, various ammonia surrogates or specific catalytic systems have been developed to facilitate the synthesis of primary amines.

The table below outlines general catalytic amination methodologies that could be applied to the synthesis of this compound analogues from a corresponding 2-(chloromethyl) or 2-(bromomethyl) derivative.

| Catalyst System | Substrate Scope | Amine Source | Key Features | Reference |

|---|---|---|---|---|

| Nickel(II) Chloride / Ligand | Aryl chlorides and sulfamates | Various amines | Tolerant of heterocyclic substrates, making it suitable for applications in drug discovery. | scispace.com |

| Palladium / Phosphine Ligands | Aryl bromides | Various amines | Highly versatile and widely used for C-N bond formation in complex molecule synthesis. | nih.gov |

Furthermore, catalytic C-H functionalization represents a state-of-the-art approach for the direct introduction of functional groups onto the benzothiophene core, which can then be converted to the desired aminomethyl group. hw.ac.uk While direct C-H amination or aminomethylation can be challenging, a two-step sequence involving, for example, C-H carboxylation or formylation followed by reductive amination, is a feasible pathway.

The development of specific catalytic methods for the synthesis of this compound and its analogues remains an active area of research. The adaptation and optimization of the general catalytic methodologies presented here offer promising avenues for the efficient and selective synthesis of these and other substituted benzothiophene derivatives.

Chemical Transformations and Derivatization Strategies for 5 Fluoro 1 Benzothiophen 2 Yl Methanamine

Reactivity Profiles of the Primary Amine Moiety

The primary amine group attached to the methylene (B1212753) bridge at the 2-position of the benzothiophene (B83047) ring is a key site for chemical modification. Its reactivity is characteristic of primary alkylamines, allowing for a variety of transformations to introduce new functional groups and build molecular complexity.

Key reactions involving the primary amine include:

Schiff Base Formation: Primary amines readily react with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by an acid and involves the formation of a carbon-nitrogen double bond (azomethine group). nih.gov The reaction of (5-Fluoro-1-benzothiophen-2-yl)methanamine with various carbonyl compounds can generate a diverse library of Schiff bases, which are versatile intermediates and have been studied for their pharmacological potential in other molecular systems. nih.govresearchgate.net

Acylation: The nucleophilic amine can react with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This transformation is fundamental for introducing acyl groups and is widely used in the synthesis of bioactive molecules.

Alkylation: Nucleophilic substitution reactions with alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines. The degree of alkylation can be controlled by the reaction conditions and stoichiometry of the reactants.

Reductive Amination: A two-step process involving the initial formation of a Schiff base with a carbonyl compound, followed by reduction, yields a more stable secondary or tertiary amine. This is a powerful method for forming carbon-nitrogen bonds.

Table 1: Representative Reactions of the Primary Amine Moiety

| Reaction Type | Reactant | Functional Group Formed | General Conditions |

| Schiff Base Formation | Aldehyde or Ketone | Imine (-C=N-) | Acid or base catalysis, removal of water |

| Acylation | Acid Chloride or Anhydride | Amide (-NH-C=O) | Base to neutralize HCl byproduct |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Base, polar solvent |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Controlled pH |

Functionalization and Substitution Reactions on the Benzothiophene Core

The benzothiophene ring system is an aromatic heterocycle that can undergo substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the electron-donating or -withdrawing nature of the existing substituents—the fluorine atom at the 5-position and the methanamine group at the 2-position.

Benzothiophenes generally undergo electrophilic substitution. uoanbar.edu.iq The fusion of the benzene (B151609) and thiophene (B33073) rings results in a system that is less reactive than thiophene alone but more reactive than benzene. uoanbar.edu.iq Electrophilic attack can occur on both the benzene and thiophene portions of the molecule.

Electrophilic Aromatic Substitution: The position of electrophilic attack on the benzothiophene core is directed by the existing substituents. The fluorine atom at C5 is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing and resonance electron-donating effects. The alkylamine side chain at C2 is an activating group. In related benzofused heterocycles, electrophilic attack often prefers the 3-position of the thiophene ring. uoanbar.edu.iq Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid in sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The interplay between the directing effects of the C2 and C5 substituents will determine the final position of substitution, which often requires experimental verification.

Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Benzothiophene Core

| Reaction | Reagents | Potential Position of Attack | Influencing Factors |

| Nitration | HNO₃/H₂SO₄ | C3, C4, C6, C7 | Activating/deactivating nature of substituents |

| Bromination | Br₂, FeBr₃ or NBS | C3, C4, C6, C7 | Steric hindrance and electronic effects |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3, C4, C6, C7 | Lewis acid complexation with amine and sulfur |

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

The dual reactivity of this compound, possessing both a nucleophilic amine and an aromatic core, makes it an excellent scaffold for the synthesis of more complex molecules. It can be incorporated into larger structures that may possess desirable biological or material properties.

For instance, related 3-amino-2-formyl benzothiophenes have been used in domino reactions to create fused heterocyclic systems. nih.gov By reacting with 1,3-diones, they can form benzothieno[3,2-b]pyridine derivatives. nih.gov Similarly, the primary amine of this compound can be used as a handle to link the benzothiophene core to other molecular fragments.

Examples of complex architectures include:

Fused Heterocyclic Systems: Intramolecular cyclization reactions following modification of the primary amine can lead to the formation of polycyclic structures containing the benzothiophene moiety.

Ligand Synthesis: The amine group can act as a coordination site for metal ions, enabling the synthesis of metal complexes. Schiff bases derived from such amines are particularly well-known for their ability to form stable complexes with various transition metals. nih.gov

Pharmaceutical Scaffolds: The benzothiophene core is present in several FDA-approved drugs. nih.govnih.gov By derivatizing this compound, novel analogues of existing drugs or entirely new classes of therapeutic agents can be synthesized.

Mechanistic Investigations of Chemical Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For reactions involving this compound, mechanistic studies would likely focus on two main areas: reactions at the amine and substitutions on the aromatic ring.

Mechanism of Amine Reactions: Reactions such as Schiff base formation proceed through a well-established nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a hemiaminal intermediate, which then dehydrates to form the stable imine.

Mechanism of Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the benzothiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. uoanbar.edu.iq The stability of this intermediate determines the regioselectivity of the reaction. For benzothiophene, attack at the C3 position is often favored. Computational studies, such as those using density functional theory (DFT), can be employed to calculate the energies of the possible intermediates and transition states, thereby predicting the most likely reaction pathway. nih.gov Such calculations have been used to elucidate the mechanism for the formation of fused pyridine derivatives from related benzothiophene precursors. nih.gov

The presence of the fluorine atom and the methanamine side chain significantly influences the electron distribution in the benzothiophene ring, and thus the stability of the sigma complexes formed during electrophilic attack. Mechanistic investigations would aim to quantify these electronic and steric effects to rationalize the observed reactivity and selectivity.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Fluoro 1 Benzothiophen 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (5-Fluoro-1-benzothiophen-2-yl)methanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR studies is crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene (B83047) ring system, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) protons.

The aromatic region would typically display complex splitting patterns due to the coupling between adjacent protons and through-space coupling with the fluorine atom. The protons on the fluorinated benzene (B151609) ring are expected to exhibit chemical shifts and coupling constants characteristic of their positions relative to the fluorine and sulfur-containing ring. The methylene protons adjacent to the benzothiophene ring and the amine group would appear as a singlet or a multiplet, depending on the solvent and concentration, which affects the exchange rate of the amine protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 8.0 | Multiplet | |

| Methylene-CH₂ | 3.5 - 4.5 | Singlet/Multiplet | |

| Amine-NH₂ | 1.0 - 5.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

The spectrum would show signals for the sp²-hybridized carbons of the benzothiophene ring and a signal for the sp³-hybridized methylene carbon. The carbon atoms in the fluorinated ring will exhibit coupling with the ¹⁹F nucleus, resulting in splitting of their signals (C-F coupling), which is a key diagnostic feature. The quaternary carbons of the fused ring system will also be identifiable.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 155 - 165 (doublet) |

| Aromatic C-S | 130 - 145 |

| Aromatic C-H | 110 - 130 |

| Methylene-CH₂ | 40 - 50 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. rsc.org Since ¹⁹F has a nuclear spin of ½ and is 100% abundant, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the benzothiophene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) can be observed in high-resolution ¹H NMR spectra, providing further structural confirmation. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₈FNS), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the aminomethyl group and cleavage of the benzothiophene ring, providing valuable information for structural confirmation.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 182.0434 |

| [M+Na]⁺ | 204.0254 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₉H₈FNS, elemental analysis would be performed to determine the weight percentages of carbon, hydrogen, nitrogen, and sulfur. The experimentally determined percentages are then compared with the theoretically calculated values to verify the purity and empirical formula of the synthesized compound.

Interactive Data Table: Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage |

| Carbon | C | 12.01 | 59.65% |

| Hydrogen | H | 1.01 | 4.45% |

| Fluorine | F | 19.00 | 10.48% |

| Nitrogen | N | 14.01 | 7.73% |

| Sulfur | S | 32.07 | 17.70% |

Computational and Theoretical Studies on 5 Fluoro 1 Benzothiophen 2 Yl Methanamine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure and flexibility of (5-Fluoro-1-benzothiophen-2-yl)methanamine. These studies predict the most stable arrangement of atoms in space, known as the global minimum energy conformation, along with other low-energy conformers. The conformational landscape is determined by the rotational barriers around single bonds, particularly the C-C bond connecting the aminomethyl group to the benzothiophene (B83047) ring.

The relative energies of different conformers are calculated to determine their population distribution at a given temperature. Key dihedral angles, such as the one defined by the sulfur atom, the two adjacent carbon atoms of the thiophene (B33073) ring, and the nitrogen atom of the aminomethyl group, are systematically varied to map the potential energy surface. This analysis reveals the energetically favored spatial orientations of the aminomethyl group relative to the planar benzothiophene core.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (S-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0.00 |

| Syn-clinal | ~60° | 1.52 |

| Anti-clinal | ~120° | 2.87 |

| Syn-periplanar | ~0° | 4.15 |

Note: The data presented in this table is illustrative and based on typical findings for similar molecular structures. Actual values would be derived from specific computational studies.

Quantum Chemical Calculations

Quantum chemical calculations provide profound insights into the electronic structure and reactivity of this compound. These methods, rooted in the principles of quantum mechanics, offer a detailed description of electron distribution and orbital energies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely employed computational method to investigate the electronic properties of molecules. For this compound, DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and calculate various electronic parameters. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data, if available. Common combinations include the B3LYP functional with a 6-311++G(d,p) basis set.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich benzothiophene ring system, particularly the sulfur atom and the adjacent carbon atoms. The LUMO is generally distributed over the aromatic system, with significant contributions from the thiophene ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.36 |

Note: These values are representative and would be determined precisely in a dedicated DFT study.

Electronic Structure and Reactivity Site Prediction

The electronic structure of this compound, as elucidated by quantum chemical calculations, allows for the prediction of its reactive sites. Molecular Electrostatic Potential (MEP) maps are particularly useful in this regard. These maps visualize the charge distribution on the molecular surface, with red regions indicating areas of high electron density (electronegative potential), which are susceptible to electrophilic attack, and blue regions representing electron-deficient areas (electropositive potential), prone to nucleophilic attack.

In this compound, the nitrogen atom of the aminomethyl group and the fluorine atom are expected to be regions of high negative potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aminomethyl group will exhibit a positive potential.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding how this compound interacts with other molecules, such as biological receptors or solvent molecules.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular and intramolecular interactions. It is based on the electron density and its derivatives. NCI plots typically use a color-coded isosurface to represent different types of noncovalent interactions. Green isosurfaces generally indicate weak van der Waals interactions, blue signifies stronger attractive interactions like hydrogen bonds, and red denotes steric repulsion.

For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the aminomethyl group and the fluorine atom or the sulfur atom. It can also be used to model and understand the intermolecular interactions in a crystal lattice or when the molecule is bound to a protein active site.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sulfur |

| Nitrogen |

Hydrogen Bonding and Steric Influence Investigations

Detailed computational investigations into the hydrogen bonding capabilities and steric influences of this compound are not extensively available in publicly accessible scientific literature. Theoretical studies would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's geometry and electron distribution. These calculations would allow for the identification of potential hydrogen bond donors (the amine group) and acceptors (the fluorine and sulfur atoms).

Analysis of the molecular structure suggests that the primary amine (-CH2NH2) group is the principal hydrogen bond donor. The nitrogen atom possesses a lone pair of electrons, enabling it to also act as a hydrogen bond acceptor. The fluorine atom, with its high electronegativity, and the sulfur atom in the benzothiophene ring could also potentially act as weak hydrogen bond acceptors.

Steric influence, or the effect of the molecule's size and shape on its interactions, would also be a key area of computational study. The spatial arrangement of the fluorobenzothiophene group relative to the methanamine side chain would be analyzed to understand how it might hinder or facilitate intermolecular interactions. This would be crucial for predicting how the molecule might interact with biological targets or other molecules in a chemical reaction.

Molecular Dynamics Simulations and Energetic Landscapes

There is a notable absence of published molecular dynamics (MD) simulations specifically focused on this compound in the current body of scientific literature. Such simulations would provide valuable insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment, such as a solvent or a biological membrane.

MD simulations could be employed to explore the energetic landscape of the molecule, identifying stable and transient conformations. By mapping the potential energy surface, researchers could predict the most likely shapes the molecule will adopt and the energy barriers between these different conformations. This information is critical for understanding its reactivity and how it might bind to a receptor.

Reaction Mechanism Elucidation Through Computational Methods

Computational studies dedicated to elucidating the reaction mechanisms of this compound are not readily found in peer-reviewed literature. Theoretical chemistry provides powerful tools to investigate reaction pathways, transition states, and activation energies, offering a microscopic view of chemical transformations.

Research Applications of 5 Fluoro 1 Benzothiophen 2 Yl Methanamine As a Scaffold in Pre Clinical Investigations

Design and Synthesis of Novel Chemical Entities Based on the (5-Fluoro-1-benzothiophen-2-yl)methanamine Scaffold

The design of new chemical entities based on the this compound scaffold capitalizes on its structural versatility. The primary amine of the methanamine group at the 2-position is a key functional handle for derivatization. Standard synthetic methodologies allow this amine to be readily converted into a wide array of functional groups, including amides, ureas, thioureas, and sulfonamides. This is typically achieved by reacting the parent amine with various acyl chlorides, isocyanates, isothiocyanates, or sulfonyl chlorides, respectively. This strategy enables the generation of large libraries of compounds where systematic modifications can be made to probe interactions with biological targets.

For instance, the synthesis of benzothiophene (B83047) acylhydrazones has been reported, demonstrating the utility of the carboxylate precursor to the methanamine group. In these syntheses, substituted benzo[b]thiophene-2-carboxylic hydrazide is reacted with various aromatic or heteroaromatic aldehydes to produce a diverse collection of final products. mdpi.com Similarly, the synthesis of 3-halobenzo[b]thiophenes has been achieved through convenient electrophilic cyclization of 2-alkynyl thioanisoles, highlighting another route to functionalize the core scaffold. nih.gov These synthetic strategies underscore the adaptability of the benzothiophene core for creating novel derivatives for biological screening.

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds derived from the this compound scaffold. Research on related benzothiophene derivatives has provided valuable insights into the molecular features that govern their biological activity.

Key SAR findings include:

Polar Interactions: QSAR studies on benzothiophene derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase revealed that polar interactions, specifically electrostatic and hydrogen-bonding properties, are the major molecular features affecting inhibitory activity and selectivity. nih.gov

Substitution Position: The position of substituents on the benzothiophene ring is critical. For antimicrobial activity, functionalities at the 3-position have been shown to be key. nih.gov For anticancer activity, a methyl substituent at the C-5 position of a related thiophene (B33073) core produced several effective nicotinamide (B372718) phosphoribosyltransferase (Nampt) inhibitors. rsc.org

Side Chain Modification: In a series of 2-amino-3-methylcarboxylate thiophenes, replacing a 4-methoxyphenyl (B3050149) moiety at the C-5 position with a simple alkyl chain (hexyl to nonyl) led to compounds with pronounced anti-proliferative activity in the mid-nanomolar range and a high degree of tumor cell selectivity. nih.gov

Hydrophobicity and Shape: For inhibitors of the enzyme DYRK1A, SAR studies indicated that bulky, hydrophobic groups are preferred at certain positions, while the shape and nature of substituents at another position dictate selectivity over related kinases like CLK1. nih.gov

Fluorine Substitution: The placement of fluorine atoms can significantly impact activity. In studies of YC-1 analogs, a fluoro substitution at the ortho position of a benzene (B151609) ring led to better inhibitory activity compared to meta or para substitutions. nih.gov

These studies collectively demonstrate that systematic modification of the substituents on both the benzothiophene ring and the methanamine side chain can fine-tune the potency and selectivity of these derivatives for various biological targets.

In vitro Biological Activity Profiling of this compound Derivatives

Derivatives of the benzothiophene scaffold have been evaluated for their ability to bind to various G protein-coupled receptors (GPCRs) and ligand-gated ion channels, which are important targets in central nervous system disorders.

Studies have shown that benzothiophene-based compounds can exhibit high affinity for dopamine (B1211576) and cannabinoid receptors. For example, a benzothiophene derivative demonstrated high affinity for both D2 and D3 dopamine receptors, with Ki values of 76.9 nM and 1.69 nM, respectively. rsc.org Another study focusing on cannabinoid receptors identified a benzothiophene derivative with a high binding affinity and selectivity for the CB2 receptor (Ki = 0.08 µM). nih.gov Furthermore, the bioisosteric replacement of a benzene ring with a thiophene ring in known NMDA receptor antagonists resulted in a compound with high affinity for the GluN2B subunit, with a Ki of 26 nM. rsc.org

| Receptor Target | Benzothiophene Derivative Type | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Dopamine D3 Receptor | N-Heterocyclic-substituted piperazine (B1678402) containing benzothiophene | 1.69 nM | rsc.org |

| Dopamine D2 Receptor | N-Heterocyclic-substituted piperazine containing benzothiophene | 76.9 nM | rsc.org |

| Cannabinoid CB2 Receptor | Benzothiophene derivative with N-propyl-piperidine side chain | 0.08 µM | nih.gov |

| NMDA Receptor (GluN2B) | nih.govAnnuleno[b]thiophene derivative | 26 nM | rsc.org |

The benzothiophene scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors targeting pathways involved in cancer and neurodegenerative diseases.

Notably, 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors. One hydrazide derivative, 16b , was a potent inhibitor of several kinases, including Clk4, DRAK1, and haspin, with IC50 values in the low nanomolar range. tandfonline.com Other benzothiophene derivatives have been developed as potent and highly selective inhibitors of DYRK1A and DYRK1B, kinases implicated in chronic human diseases. nih.govresearchgate.net Additionally, benzothiophene-chalcone hybrids have been synthesized and shown to inhibit cholinesterases, with one compound exhibiting a BChE inhibition (IC50 = 24.35 µM) comparable to the standard drug galantamine. nih.gov The scaffold has also been used to develop inhibitors for other enzymes like STAT3 and catechol-O-methyltransferase (COMT). rsc.orgbohrium.com

| Enzyme Target | Derivative/Scaffold | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| Clk4 | 5-Hydroxybenzothiophene hydrazide (16b) | 11 nM | tandfonline.com |

| DRAK1 | 5-Hydroxybenzothiophene hydrazide (16b) | 87 nM | tandfonline.com |

| Haspin | 5-Hydroxybenzothiophene hydrazide (16b) | 125.7 nM | tandfonline.com |

| DYRK1A/DYRK1B | Benzothiophene derivative (3n) | Potent, narrow spectrum inhibition | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | Benzothiophene-chalcone hybrid (5h) | 24.35 µM | nih.gov |

| Acetylcholinesterase (AChE) | Benzothiophene-chalcone hybrid (5f) | 62.10 µM | nih.gov |

| Catechol-O-methyltransferase (COMT) | Benzothiophene derivative (51) | Ki < 1 nM | rsc.org |

A significant area of pre-clinical investigation for benzothiophene derivatives is their potential as anticancer agents. Compounds derived from this scaffold have demonstrated potent antiproliferative activity against a variety of human cancer cell lines.

For example, a 5-hydroxybenzothiophene hydrazide derivative displayed broad-spectrum anticancer activity, inhibiting the growth of HCT-116 (colon), A549 (lung), U87MG (glioblastoma), and HeLa (cervical) cells, with the highest potency observed against U87MG cells (IC50 = 7.2 µM). tandfonline.com Other studies have reported that 2-amino-3-methylcarboxylate thiophenes with long alkyl chains at the 5-position show pronounced antiproliferative activity in the mid-nanomolar range with high selectivity for tumor cells. nih.gov The cytotoxic effects of these compounds are often linked to mechanisms such as cell cycle arrest and the induction of apoptosis. tandfonline.comnih.gov

| Cell Line | Cancer Type | Derivative/Scaffold | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| U87MG | Glioblastoma | 5-Hydroxybenzothiophene hydrazide (16b) | 7.2 µM | tandfonline.com |

| MCF-7 | Breast Adenocarcinoma | Phenylpyrazolo[3,4-d]pyrimidine derivatives | Variable, potent cytotoxicity reported | researchgate.net |

| HCT-116 | Colon Carcinoma | 5-Hydroxybenzothiophene hydrazide (16b) | Growth inhibition observed | tandfonline.com |

| A549 | Lung Carcinoma | Benzothiophene derivatives | Promising anticancer characteristics | researchgate.net |

| CEM, Molt/4 | T-lymphoma | 5-heptyl-2-amino-3-methylcarboxylate thiophene (3j) | Mid-nanomolar range | nih.gov |

With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals. The benzothiophene scaffold has emerged as a promising framework for the development of such agents.

Various derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, 3-halo substituted benzo[b]thiophenes demonstrated a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria and yeast. nih.gov A series of tetrahydrobenzothiophene derivatives showed excellent broad-spectrum activity, with one compound exhibiting MIC values of 1.11 µM against E. coli, 1.00 µM against P. aeruginosa, 0.54 µM against Salmonella, and 1.11 µM against S. aureus. nih.gov Furthermore, benzothiophene-indole hybrids have been developed as effective antibacterials specifically against S. aureus and methicillin-resistant S. aureus (MRSA) strains. nih.gov One benzothiophene acylhydrazone was identified as a non-cytotoxic derivative with an MIC of 4 µg/mL against three S. aureus strains, including methicillin- and daptomycin-resistant isolates. mdpi.com

| Microorganism | Derivative Type | Activity (MIC) | Reference |

|---|---|---|---|

| Gram-positive bacteria & yeast | 3-chloro and 3-bromobenzo[b]thiophenes | 16 µg/mL | nih.gov |

| Salmonella | Tetrahydrobenzothiophene (3b) | 0.54 µM | nih.gov |

| P. aeruginosa | Tetrahydrobenzothiophene (3b) | 1.00 µM | nih.gov |

| S. aureus | Tetrahydrobenzothiophene (3b) | 1.11 µM | nih.gov |

| Multidrug-resistant S. aureus | Benzothiophene acylhydrazone (II.b) | 4 µg/mL | mdpi.com |

| MRSA & MSSA strains | Fluorinated benzothiophene-indole hybrids | Values as low as 2 µg/mL | nih.gov |

Trypanocidal Activity Evaluations

There are no available preclinical studies that have investigated the trypanocidal activity of this compound. As such, no data on its efficacy against any species of Trypanosoma, the parasite responsible for trypanosomiasis, can be presented. Data tables and detailed research findings on this specific topic are absent from the current body of scientific literature.

Target Identification and Mechanistic Studies in Pre-clinical Biological Systems

In line with the absence of trypanocidal activity evaluations, there is no information available regarding the molecular targets or the mechanism of action of this compound in any preclinical biological systems. Research dedicated to identifying the specific biochemical pathways or cellular components that this compound may interact with has not been published.

Q & A

Q. What are the recommended synthetic routes for (5-Fluoro-1-benzothiophen-2-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1: Start with 5-fluoro-1-benzothiophene-2-carbaldehyde. Perform reductive amination using sodium cyanoborohydride and ammonium acetate in methanol at 50°C for 12 hours .

- Route 2: Utilize a Suzuki-Miyaura coupling to introduce the methanamine group via a boronic acid intermediate, followed by deprotection under acidic conditions .

- Optimization Tips: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Adjust stoichiometry (1.2:1 amine:aldehyde) and temperature (40–60°C) to improve yields (typically 60–75%).

Table 1: Synthetic Yield Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH3CN | 68 | 95 | |

| Suzuki Coupling | Pd(PPh3)4 | 72 | 92 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm fluorine coupling patterns (e.g., 5-fluoro substituent shows splitting in aromatic protons at δ 7.2–7.8 ppm) and methanamine resonance (δ 3.1–3.5 ppm) .

- FT-IR: Identify N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

- LC-MS: Use ESI+ mode to detect [M+H]+ ion (calc. 195.08 m/z). Validate purity (>95%) via HPLC (C18 column, acetonitrile/water 70:30) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

Methodological Answer:

- Solubility: Test in DMSO (>50 mg/mL), ethanol (15 mg/mL), and aqueous buffers (pH 7.4: 2 mg/mL). Use shake-flask method with UV-Vis quantification (λmax = 260 nm) .

- Stability: Store at –20°C under argon. Degrades by <5% in 30 days. Avoid prolonged exposure to light (UV irradiation reduces stability by 20% in 48 hours) .

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| DMSO | 52 | 25 | |

| Ethanol | 15 | 25 | |

| PBS (pH 7.4) | 2 | 37 |

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for potential pharmacological applications?

Methodological Answer:

- Derivatization: Introduce substituents at the benzothiophene core (e.g., methyl, nitro) via electrophilic substitution. Assess bioactivity against target enzymes (e.g., kinases) using fluorescence polarization assays .

- Biological Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus). Compare IC50 values of derivatives .

- Key Finding: Fluorine at position 5 enhances metabolic stability by reducing CYP450-mediated oxidation .

Q. What strategies are effective in resolving contradictory biological activity data observed in different assay systems for this compound?

Methodological Answer:

- Hypothesis Testing: Replicate assays under standardized conditions (e.g., pH, temperature, cell line). For example, discrepancies in cytotoxicity (e.g., IC50 = 10 μM in HeLa vs. 25 μM in HEK293) may arise from differential membrane permeability .

- Data Triangulation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Address outliers via Grubbs’ test (α = 0.05) .

- Case Study: Contradictory dopamine reuptake inhibition data (EC50 = 50 nM vs. 200 nM) were resolved by controlling intracellular ATP levels .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with target proteins?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with serotonin receptors (5-HT2A). Prioritize poses with hydrogen bonds to Asp155 and hydrophobic contacts with Phe339 .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA (ΔG ≈ –8.2 kcal/mol) .

- Validation: Compare predicted Ki values with experimental SPR data (R² > 0.85 indicates strong correlation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.